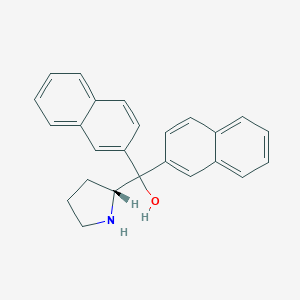
(R)-DI-2-Naphthylprolinol
Descripción general
Descripción
The compound "(R)-DI-2-Naphthylprolinol" is not directly mentioned in the provided papers. However, the papers do discuss various naphthol derivatives and their synthesis, which can be related to the structural motif present in "(R)-DI-2-Naphthylprolinol". Naphthols are a class of compounds that are structurally related to naphthalene, a bicyclic aromatic hydrocarbon, with one or more hydroxyl groups attached to the carbon framework .
Synthesis Analysis
The synthesis of naphthol derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling, which involves the regioselective C-H bond cleavage directed by hydroxy groups. Similarly, paper reports the asymmetric dearomatization of 1-aryl-2-naphthols using a chiral Rh-catalyzed C-H functionalization reaction, yielding spirocyclic enones with high enantioselectivity. Paper discusses the construction of naphtho[1,8-bc]pyrans via Rh(III)-catalyzed twofold C-H activation, demonstrating a step-economic reaction. These methods highlight the importance of transition metal catalysis, particularly rhodium, in the synthesis of complex naphthol-based structures .
Molecular Structure Analysis
The molecular structure of naphthol derivatives is characterized by the presence of one or more hydroxyl groups attached to a naphthalene ring system. The papers provide insights into the stereochemistry and dihedral angles of these compounds. For example, paper describes the crystal structure of 1,1'-binaphthyl-2,2'-diol, where the dihedral angles between the naphthyl groups are close to 90 degrees, indicating a significant twist in the molecule .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving naphthol derivatives. Paper describes Rh-catalyzed [2 + 2 + 2] cycloadditions with benzoquinones, leading to the synthesis of naphthoquinones, which are relevant to lignan and type II polyketide synthesis. Paper reports on Rh(III)-catalyzed oxidative C-H bond arylation with hydroquinones, which is a sustainable method for synthesizing dibenzo[b,d]pyran-6-ones and benzo[d]naphtho[1,2-b]pyran-6-ones. These reactions demonstrate the versatility of naphthol derivatives in forming complex polycyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthol derivatives are influenced by their molecular structure. The presence of hydroxyl groups can lead to hydrogen bonding, as seen in the crystal structure of 1,1'-binaphthyl-2,2'-diol . The papers also suggest that the stereochemistry of naphthol derivatives can affect their reactivity and the outcome of chemical reactions, as seen in the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol and the analyses of in-cage singlet radical-pair motions .
Aplicaciones Científicas De Investigación
Molecular Interactions and Medicinal Applications
Naphthalimide compounds, including (R)-DI-2-Naphthylprolinol derivatives, are crucial nitrogen-containing aromatic heterocycles. The π-deficient large conjugated planar structure of naphthalimide derivatives facilitates interactions with various biological cations, anions, small molecules, and macromolecules like DNAs, enzymes, and receptors. This interaction occurs through noncovalent bonds, leading to extensive potentiality in medicinal applications. Notably, certain naphthalimides are in clinical trials as anticancer agents, while others are under active development as potential drugs for various diseases. The broad medicinal applications of these compounds encompass roles as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, they are studied as artificial ion receptors, diagnostic agents, pathologic probes, and cell imaging agents, underlining their significant role in detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties. This positions naphthalimide-based derivatives as compounds with increasingly expanding relational medicinal applications (Gong et al., 2016).
Photophysical and Photochemical Properties
Naphthalimide derivatives exhibit significant photophysical and photochemical properties, primarily due to their tricyclic planar ring system. These properties make naphthalimides an attractive scaffold in medicinal chemistry, serving as core structures for various pharmaceutical agents with activities such as antitumor, anti-inflammatory, antidepressant, antiprotozoal, and antiviral. The ease of synthesis and the promising pharmacological activity profile of naphthalimides and their conjugates have led to intense research and development efforts. Modifications to the naphthalimide scaffold, including linking with other active pharmacophores or introducing polar side chains and functionalized heterocyclic rings, have the potential to further enhance their pharmaceutical and photochemical applications (Kamal et al., 2013).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as any hazards associated with it. It may include the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves predicting or proposing future research directions. It could include potential applications of the compound, further reactions it could undergo, or further properties that could be studied.
Relevant Papers : This involves reviewing academic papers related to the compound. It could include papers on its synthesis, its properties, its reactions, or its applications.
Propiedades
IUPAC Name |
dinaphthalen-2-yl-[(2R)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c27-25(24-10-5-15-26-24,22-13-11-18-6-1-3-8-20(18)16-22)23-14-12-19-7-2-4-9-21(19)17-23/h1-4,6-9,11-14,16-17,24,26-27H,5,10,15H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUDNNFEXRHHGY-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-DI-2-Naphthylprolinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)
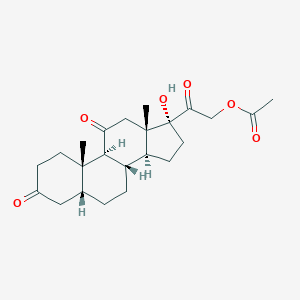
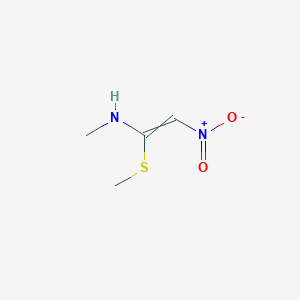
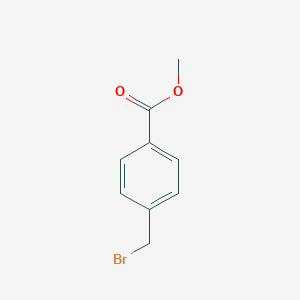
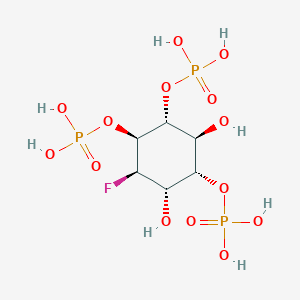
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
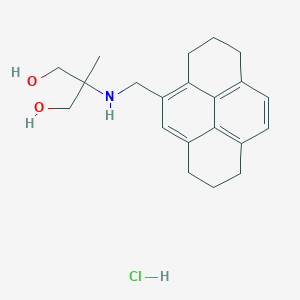
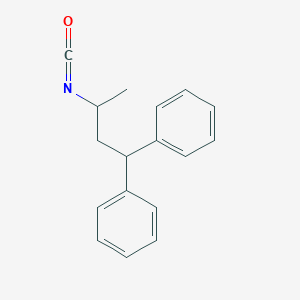
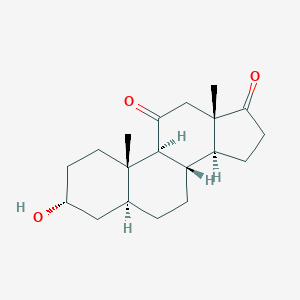
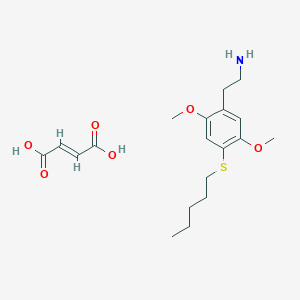
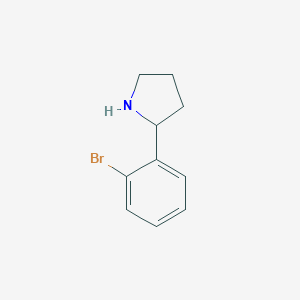
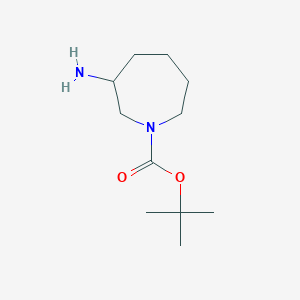
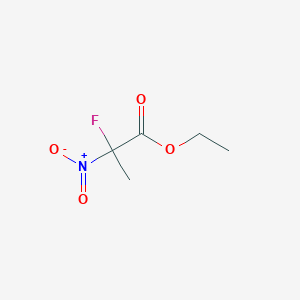
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)